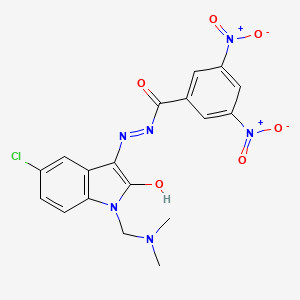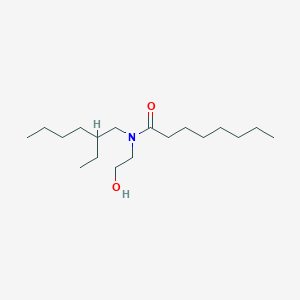
N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl Salicylate , belongs to the class of organic compounds known as salicylic acid esters. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties. Octyl Salicylate is an oil-soluble compound that provides protection against UVB radiation.
Méthodes De Préparation
Synthetic Routes::
- Esterification:
- Octyl Salicylate can be synthesized through the esterification of salicylic acid (2-hydroxybenzoic acid) with 2-ethylhexanol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- The chemical equation for this reaction is:
Salicylic acid+2-Ethylhexanol→Octyl Salicylate+Water
- Industrial production of Octyl Salicylate involves large-scale esterification processes. Manufacturers optimize reaction conditions (temperature, pressure, and catalyst concentration) to achieve high yields.
- Purification steps, such as distillation or recrystallization, are employed to obtain pure Octyl Salicylate.
Analyse Des Réactions Chimiques
Reactions::
- Acid-catalyzed esterification: Sulfuric acid or p-toluenesulfonic acid.
- Hydrolysis: Water and heat.
- Photodegradation: UV light exposure.
- Hydrolysis: Salicylic acid and 2-ethylhexanol.
- Photodegradation: Salicylic acid and other byproducts.
Applications De Recherche Scientifique
Octyl Salicylate finds applications in various fields:
Cosmetics: It is a common ingredient in sunscreens, lotions, and moisturizers due to its UVB-absorbing properties.
Pharmaceuticals: Some topical medications contain Octyl Salicylate for its skin penetration-enhancing effects.
Chemical Research: Researchers study its stability, photodegradation kinetics, and interactions with other compounds.
Mécanisme D'action
- Octyl Salicylate absorbs UVB radiation, preventing it from penetrating the skin.
- It acts as a chemical filter , converting UV energy into harmless heat.
- Molecular targets include skin cells and the stratum corneum.
Comparaison Avec Des Composés Similaires
Octyl Methoxycinnamate (OMC): Another common UVB filter used in sunscreens.
Avobenzone: A UVA filter often combined with Octyl Salicylate for broad-spectrum protection.
: PubChem. N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide. Retrieved from PubChem. : Kligman, A. M., & Willis, I. (1975). A new sunscreen. Journal of the American Academy of Dermatology, 2(3), 249-256.
Propriétés
Numéro CAS |
105937-24-4 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
N-(2-ethylhexyl)-N-(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C18H37NO2/c1-4-7-9-10-11-13-18(21)19(14-15-20)16-17(6-3)12-8-5-2/h17,20H,4-16H2,1-3H3 |
Clé InChI |
DEMNRHZMKMGSJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(CCO)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


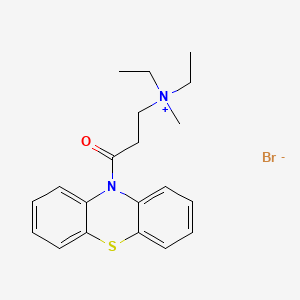
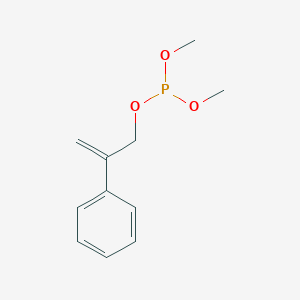
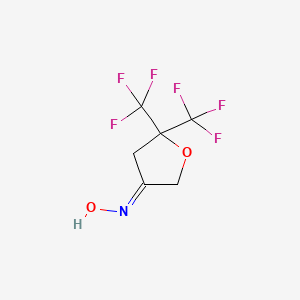
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)
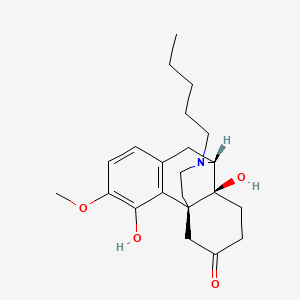
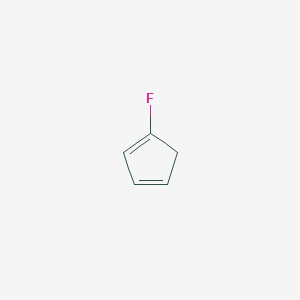
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)




![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)
